Cyclohexanesulfonyl fluoride
Overview
Description
Cyclohexanesulfonyl fluoride is a chemical compound with the molecular formula C6H11FO2S . It is used in various applications including laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including Cyclohexanesulfonyl fluoride, has been a topic of interest in recent years. One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in high yields . Another approach is direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis
The chemical reactions involving sulfonyl fluorides are diverse and have been the subject of numerous studies. For instance, fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . Moreover, the use of compounds with low valent group 14 elements for the selective activation and functionalization of C–F bonds has witnessed some remarkable advances .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorides, including Cyclohexanesulfonyl fluoride, have been studied extensively. Fluorides and their CO2 mixtures are considered as promising choices due to their low global warming potentials and high dielectric strength . The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility .Scientific Research Applications
Fluorination in Organic Synthesis
Cyclohexanesulfonyl fluoride plays a role in the fluorination of organic compounds. For instance, it is involved in the selective introduction of fluorine onto the skeleton of aminocyclopentane or cyclohexane carboxylates through fluoride opening of an activated aziridine ring. This process yields fluorinated diamino acid derivatives, which are significant in the synthesis of mono- or bicyclic fluorinated substances (Nonn et al., 2015).
Synthesis of Sulfonyl Fluorides
The compound is also crucial in the synthesis of sulfonyl fluorides, which are valuable synthetic motifs for sulfur(VI) fluoride exchange-based “click chemistry”. Novel and efficient methods for accessing these functional groups, such as electrochemical approaches using thiols or disulfides with potassium fluoride, leverage the properties of cyclohexanesulfonyl fluoride (Laudadio et al., 2019).
Fluorosulfonyldifluoroacetic Acid Derivatives
Cyclohexanesulfonyl fluoride derivatives like fluorosulfonyldifluoroacetic acid are used as difluoromethylation and trifluoromethylation reagents. These derivatives are effective in incorporating a CF2 group into various chemical bonds, thus expanding the scope of carbene-based difluoromethylation reactions. They are instrumental in the design of drug candidates and synthesis of novel functional materials (Zhang et al., 2014).
Carbonyl Fluoride Chemistry
Cyclohexanesulfonyl fluoride-related compounds like carbonyl fluoride are intermediates to organic fluorine compounds. Their reaction with various organic compounds results in the formation of gem-difluorides, highlighting their significance in organic fluorine chemistry (Fawcett et al., 1962).
Environmental Degradation of Fluorinated Compounds
In environmental science, studies on the degradation of fluorinated compounds, such as fluorobenzene to cyclohexane and fluoride, involve cyclohexanesulfonyl fluoride derivatives. Understanding these processes is crucial for developing methods to mitigate the environmental impact of fluorinated compounds (Baumgartner & McNeill, 2012).
Safety And Hazards
properties
IUPAC Name |
cyclohexanesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGOLOUIMTJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958013 | |
Record name | Cyclohexanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanesulfonyl fluoride | |
CAS RN |
368-42-3 | |
Record name | Cyclohexanesulfonyl fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 368-42-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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